tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate

Supramolecular Chemistry Crystal Engineering Halogen Bonding

Medicinal chemists pursuing benzothiophene-based kinase inhibitors require a building block that combines a robust cross-coupling handle with an orthogonal amine protecting group. tert-Butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate addresses this by integrating a 6-bromo substituent for Pd-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck) with a Boc group cleavable under mild acidic conditions (TFA), avoiding harsh hydrogenolysis required for Cbz deprotection. • 6-Bromo handle enables rapid SAR library expansion via diverse cross-coupling chemistries • Orthogonal Boc protection allows late-stage amine unveiling in convergent synthesis • Validated scaffold for HDAC & MK2 kinase inhibitor programs

Molecular Formula C13H14BrNO2S
Molecular Weight 328.22
CAS No. 1909336-89-5
Cat. No. B2478199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate
CAS1909336-89-5
Molecular FormulaC13H14BrNO2S
Molecular Weight328.22
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC2=C(S1)C=C(C=C2)Br
InChIInChI=1S/C13H14BrNO2S/c1-13(2,3)17-12(16)15-11-6-8-4-5-9(14)7-10(8)18-11/h4-7H,1-3H3,(H,15,16)
InChIKeySODWYTOTCPXUTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl N-(6-Bromo-1-benzothiophen-2-yl)carbamate Overview


tert-Butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate (CAS 1909336-89-5) is a Boc-protected 2-amino-6-bromobenzothiophene derivative used as a versatile intermediate in medicinal chemistry [1]. It features a 6-bromo substituent that enables diverse palladium-catalyzed cross-coupling reactions [2], and a tert-butyl carbamate (Boc) protecting group that is orthogonal to many common functional groups and can be selectively cleaved under mild acidic conditions [3]. The compound has a molecular formula of C₁₃H₁₄BrNO₂S, a molecular weight of 328.22 g/mol, and a predicted density of 1.504±0.06 g/cm³ [1].

Why Tert-Butyl N-(6-Bromo-1-benzothiophen-2-yl)carbamate Surpasses Analogs


Generic benzothiophene analogs lacking the specific 6-bromo and Boc-protected 2-amino substitution pattern cannot replicate the unique reactivity profile of tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate. The 6-bromo group is critical for engaging in strong halogen bonding interactions (7.5 kcal/mol) that stabilize supramolecular assemblies [1], a feature absent in 6-chloro derivatives [1]. Furthermore, the Boc group provides orthogonal protection that is stable under basic and nucleophilic conditions but is readily removed under acidic conditions (e.g., TFA), enabling a convergent synthetic strategy [2]. Substitution with a benzyl carbamate (Cbz) would require harsh hydrogenolysis for deprotection, which is incompatible with many functional groups [2]. The precise combination of the 6-bromo substituent and the Boc-protected amine is essential for applications requiring both a robust cross-coupling handle and a selectively removable amine protecting group.

Tert-Butyl N-(6-Bromo-1-benzothiophen-2-yl)carbamate: Scientific Evidence


Superior Halogen Bonding of 6-Bromo Substituent

In a direct comparative study, the anti-bromobenzothiophene derivative exhibited a strong halogen···π interaction with an energy of 7.5 kcal/mol, as determined by DFT calculations [1]. In contrast, the corresponding 6-chloro derivative displayed no halogen bonding interactions, while the 6-iodo derivative showed weaker X···O interactions [1]. This indicates that the 6-bromo substituent provides an optimal balance of polarizability and steric bulk for robust halogen bonding, which is crucial for crystal engineering and supramolecular assembly.

Supramolecular Chemistry Crystal Engineering Halogen Bonding

Acid-Labile Boc Protection vs. Cbz

The tert-butyloxycarbonyl (Boc) group in the target compound can be selectively cleaved under mild acidic conditions (e.g., 20-50% TFA in DCM) that are orthogonal to many base-labile protecting groups (e.g., Fmoc) and functional groups [1]. In contrast, the closely related benzyl (6-bromobenzo[b]thiophen-2-yl)carbamate (CAS 2570190-27-9) features a benzyl carbamate (Cbz) group that requires hydrogenolysis (H₂, Pd/C) for deprotection , a method incompatible with alkenes, alkynes, and nitro groups. This difference in deprotection chemistry makes the Boc-protected derivative the preferred choice for multi-step, convergent synthetic routes where late-stage amine unveiling is required under acidic conditions.

Medicinal Chemistry Protecting Groups Solid-Phase Synthesis

Robust Cross-Coupling via 6-Bromo Handle

The 6-bromo substituent on the benzothiophene core serves as an excellent handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions [1]. This allows for the introduction of a wide variety of aryl, heteroaryl, and amine groups at the 6-position. While other 6-halo derivatives (e.g., 6-chloro or 6-iodo) could theoretically be used, the C-Br bond offers an optimal balance of reactivity and stability for these transformations [2]. 6-Chloro derivatives are significantly less reactive, while 6-iodo derivatives can be unstable and prone to side reactions. The 6-bromo compound thus provides a reliable and predictable building block for the rapid diversification of benzothiophene-based libraries.

Organic Synthesis Cross-Coupling Palladium Catalysis

Validated Intermediate for Kinase Inhibitors

The benzothiophene carbamate scaffold, of which tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate is a representative member, has been explicitly claimed in patents as a key intermediate for the synthesis of kinase inhibitors [1]. For example, US20090318541A1 describes the use of 6-amino-benzothiophenes as starting materials for the preparation of hydroxamic acid derivatives with histone deacetylase (HDAC) inhibitory activity, a target in oncology [1]. While direct activity data for this specific intermediate is not available, its structural similarity to validated kinase inhibitor building blocks provides a strong rationale for its use in drug discovery programs targeting kinases.

Kinase Inhibitors Medicinal Chemistry Oncology

Applications of Tert-Butyl N-(6-Bromo-1-benzothiophen-2-yl)carbamate


Cross-Coupling for Benzothiophene Libraries

The 6-bromo substituent is an ideal handle for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, enabling the rapid generation of diverse benzothiophene analogs for structure-activity relationship (SAR) studies. This is supported by the established reactivity of 6-bromo-benzothiophenes in cross-coupling [1].

Late-Stage Amine Deprotection in Convergent Synthesis

The orthogonal Boc group can be selectively removed under acidic conditions, allowing for the convergent assembly of complex molecules where the amine is unveiled at a late stage. This avoids the harsh hydrogenolysis conditions required for Cbz deprotection, which can be incompatible with sensitive functional groups [2].

Benzothiophene-Based Kinase Inhibitor Design

This compound serves as a strategic building block for the synthesis of benzothiophene-based kinase inhibitors, a class with validated therapeutic potential in oncology and inflammation. Its structural features are aligned with those described in key patents for HDAC and MK2 inhibitors [3].

Crystal Engineering and Supramolecular Chemistry

The 6-bromo substituent provides strong halogen bonding (7.5 kcal/mol) that can be exploited to direct crystal packing and create predictable supramolecular architectures, a feature absent in 6-chloro analogs [4].

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